Cas no 2757911-42-3 (6-Bromo-5-methyl-3-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid)

6-Bromo-5-methyl-3-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-37101054
- 2757911-42-3
- 6-bromo-5-methyl-3-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid
- 6-Bromo-5-methyl-3-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid
-
- インチ: 1S/C8H5BrF3N3O3/c1-2-4(9)14-3(6(16)17)5(13-2)15-7(18)8(10,11)12/h1H3,(H,16,17)(H,13,15,18)
- InChIKey: INFALTYNFBBIFV-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C)N=C(C(C(=O)O)=N1)NC(C(F)(F)F)=O
計算された属性
- せいみつぶんしりょう: 326.94664g/mol
- どういたいしつりょう: 326.94664g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 352
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
6-Bromo-5-methyl-3-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37101054-0.1g |
6-bromo-5-methyl-3-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid |
2757911-42-3 | 95.0% | 0.1g |
$1019.0 | 2025-03-18 | |
Enamine | EN300-37101054-0.05g |
6-bromo-5-methyl-3-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid |
2757911-42-3 | 95.0% | 0.05g |
$972.0 | 2025-03-18 | |
Enamine | EN300-37101054-2.5g |
6-bromo-5-methyl-3-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid |
2757911-42-3 | 95.0% | 2.5g |
$2268.0 | 2025-03-18 | |
Enamine | EN300-37101054-10.0g |
6-bromo-5-methyl-3-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid |
2757911-42-3 | 95.0% | 10.0g |
$4974.0 | 2025-03-18 | |
Enamine | EN300-37101054-0.5g |
6-bromo-5-methyl-3-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid |
2757911-42-3 | 95.0% | 0.5g |
$1111.0 | 2025-03-18 | |
Enamine | EN300-37101054-5.0g |
6-bromo-5-methyl-3-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid |
2757911-42-3 | 95.0% | 5.0g |
$3355.0 | 2025-03-18 | |
Enamine | EN300-37101054-0.25g |
6-bromo-5-methyl-3-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid |
2757911-42-3 | 95.0% | 0.25g |
$1065.0 | 2025-03-18 | |
Enamine | EN300-37101054-1.0g |
6-bromo-5-methyl-3-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid |
2757911-42-3 | 95.0% | 1.0g |
$1157.0 | 2025-03-18 |
6-Bromo-5-methyl-3-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid 関連文献
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
7. Carbohydrate based hyper-crosslinked organic polymers with –OH functional groups for CO2 separation†Bo Meng,Shannon M. Mahurin,Song-Hai Chai,Kimberly M. Nelson,David C. Baker,Honglai Liu J. Mater. Chem. A, 2015,3, 20913-20918
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
Related Articles
-
Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025
-
医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025
-
スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025
6-Bromo-5-methyl-3-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acidに関する追加情報
Introduction to 6-Bromo-5-methyl-3-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid (CAS No. 2757911-42-3)
6-Bromo-5-methyl-3-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. With the CAS number 2757911-42-3, this compound represents a promising scaffold for the development of novel therapeutic agents. The presence of multiple functional groups, including a bromo substituent, a methyl group, and a 2,2,2-trifluoroacetamide moiety, makes it a versatile intermediate for further chemical modifications and biological evaluations.
The compound's structure is characterized by a pyrazine core, which is a heterocyclic aromatic ring system that frequently appears in bioactive molecules. Pyrazines have been extensively studied for their role in various biological processes and their potential as pharmacophores. The introduction of a bromo group at the 6-position and a methyl group at the 5-position enhances the compound's reactivity and allows for further functionalization. Additionally, the 2,2,2-trifluoroacetamide group introduces fluorine atoms, which are known to improve metabolic stability and binding affinity in drug candidates.
In recent years, there has been growing interest in fluorinated pyrazines due to their demonstrated efficacy in medicinal chemistry. The fluorine atoms in 6-Bromo-5-methyl-3-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid contribute to its lipophilicity and can influence its interactions with biological targets. This compound has been explored in several research avenues, particularly in the development of kinase inhibitors and other small-molecule drugs targeting cancer and inflammatory diseases.
One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. The carboxylic acid group at the 2-position provides a site for amide bond formation, enabling the synthesis of peptidomimetics and other bioactive peptides. Furthermore, the bromo substituent allows for cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are essential for constructing biaryl structures commonly found in pharmaceuticals.
Recent studies have highlighted the importance of fluorinated pyrazines in drug discovery. For instance, 6-Bromo-5-methyl-3-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid has been investigated as a lead compound for inhibitors of Janus kinases (JAKs), which play a crucial role in signal transduction pathways associated with autoimmune diseases. The combination of bromo and trifluoroacetamide functionalities has been shown to enhance binding affinity to JAK enzymes, making this compound an attractive candidate for further optimization.
The synthesis of 6-Bromo-5-methyl-3-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the preparation of a pyrazine derivative followed by bromination at the desired position. Subsequent introduction of the methyl group and the trifluoroacetamide functionality completes the molecular framework. This synthetic route underscores the compound's versatility as a building block for more complex pharmacological entities.
The pharmacological profile of this compound is still under active investigation. Preliminary studies suggest that it may exhibit inhibitory activity against various enzymes and receptors relevant to human health. The trifluoroacetamide moiety is particularly noteworthy for its ability to modulate enzyme activity by influencing hydrogen bonding interactions and lipophilicity. This feature makes it valuable for designing molecules with improved pharmacokinetic properties.
In conclusion,6-Bromo-5-methyl-3-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid (CAS No. 2757911-42-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and synthetic accessibility make it an invaluable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new biological targets and mechanisms, compounds like this are likely to play an increasingly important role in drug discovery and development.
2757911-42-3 (6-Bromo-5-methyl-3-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid) 関連製品
- 1261894-49-8(4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid)
- 2172451-76-0(7-cyclopropyl-5-oxo-6-oxaspiro3.4octane-7-carboxylic acid)
- 1361512-05-1(2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol)
- 141549-84-0(3,9-Dimethyl-3,9-diazabicyclo3.3.1nonan-7-one)
- 744227-38-1(2-Chloro-n-methyl-n-({2-(trifluoromethyl)phenylcarbamoyl}methyl)acetamide)
- 1343251-89-7(2-2-(cyclohexyloxy)ethoxyethane-1-sulfonyl chloride)
- 953385-18-7(2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride)
- 1804408-19-2(Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate)
- 13080-90-5(5-Norbornen-2-ol)
- 937665-94-6(1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine)



